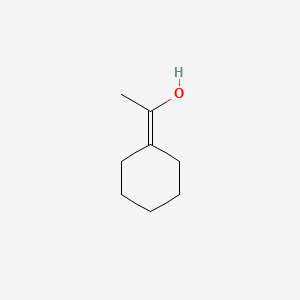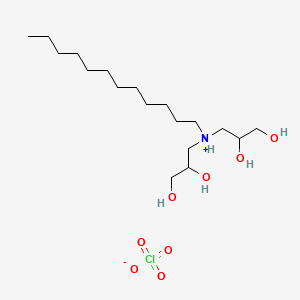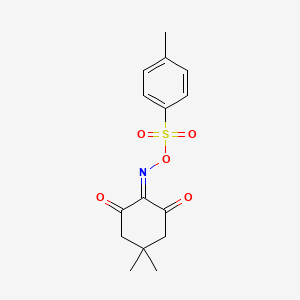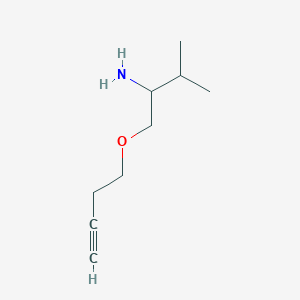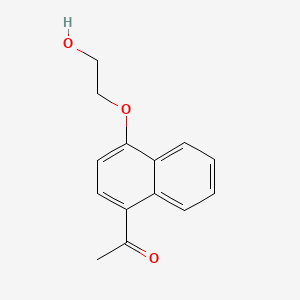
1'-Acetonaphthone, 4'-(2-hydroxyethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1’-Acetonaphthone, 4’-(2-hydroxyethoxy)- is a chemical compound with the molecular formula C14H14O3. It is known for its versatile applications in various fields, including organic synthesis, pharmaceuticals, and industrial processes. This compound is characterized by its unique structure, which includes an acetonaphthone core substituted with a hydroxyethoxy group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1’-Acetonaphthone, 4’-(2-hydroxyethoxy)- typically involves the reaction of 1-acetonaphthone with ethylene glycol under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of the hydroxyethoxy group. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the yield and purity of the product.
Industrial Production Methods: In industrial settings, the production of 1’-Acetonaphthone, 4’-(2-hydroxyethoxy)- is often carried out in large-scale reactors with precise control over reaction parameters. The use of continuous flow reactors and advanced purification techniques ensures high efficiency and consistency in the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1’-Acetonaphthone, 4’-(2-hydroxyethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The hydroxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like alkoxides and amines are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
1’-Acetonaphthone, 4’-(2-hydroxyethoxy)- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a precursor for the synthesis of pharmaceutical compounds with therapeutic potential.
Industry: The compound is utilized in the production of dyes, fragrances, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1’-Acetonaphthone, 4’-(2-hydroxyethoxy)- involves its interaction with specific molecular targets and pathways. The hydroxyethoxy group enhances its solubility and reactivity, allowing it to participate in various biochemical processes. The compound can modulate enzyme activity, interact with cellular receptors, and influence signal transduction pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
1’-Hydroxy-2’-acetonaphthone: This compound shares a similar acetonaphthone core but differs in the position and type of substituent.
2-Acetyl-1-naphthol: Another related compound with a hydroxyl group at a different position on the naphthalene ring.
Uniqueness: 1’-Acetonaphthone, 4’-(2-hydroxyethoxy)- is unique due to the presence of the hydroxyethoxy group, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
7770-79-8 |
|---|---|
Fórmula molecular |
C14H14O3 |
Peso molecular |
230.26 g/mol |
Nombre IUPAC |
1-[4-(2-hydroxyethoxy)naphthalen-1-yl]ethanone |
InChI |
InChI=1S/C14H14O3/c1-10(16)11-6-7-14(17-9-8-15)13-5-3-2-4-12(11)13/h2-7,15H,8-9H2,1H3 |
Clave InChI |
QHVYMDPABLEVKQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=C(C2=CC=CC=C21)OCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


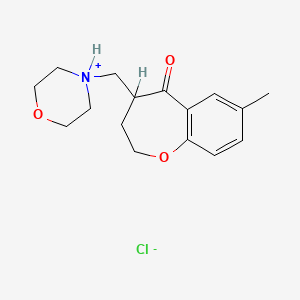
![2-Propenyl [2-(2-oxo-1-imidazolidinyl)ethyl]carbamate](/img/structure/B13791870.png)
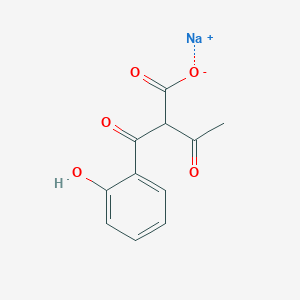
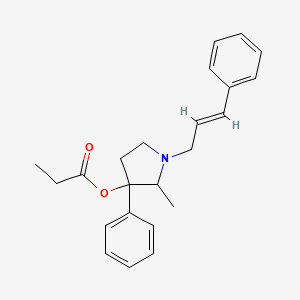
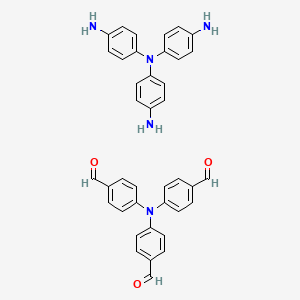
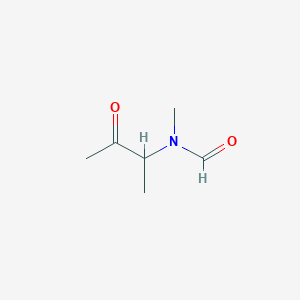
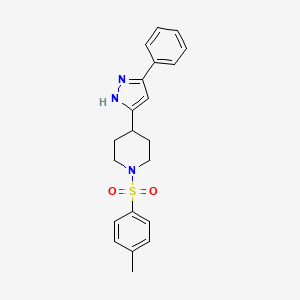
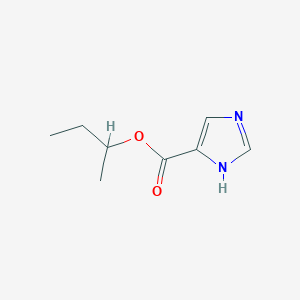
![[(2R,3R,4S,5R,6S)-3,4,5-tribenzoyloxy-6-prop-2-enoxyoxan-2-yl]methyl benzoate](/img/structure/B13791908.png)

